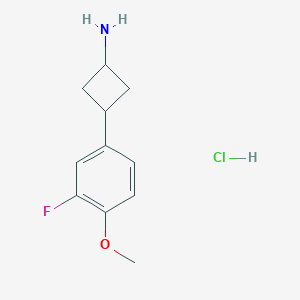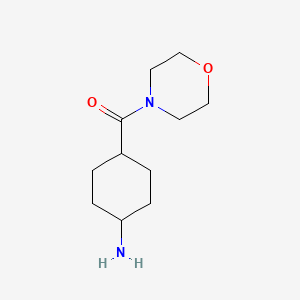
3-Benzyl-6-bromo-2-chloroquinoline
Übersicht
Beschreibung
3-Benzyl-6-bromo-2-chloroquinoline is a chemical compound with the CAS number 654655-68-2 . It is a light yellow to yellow powder or crystal . This compound is an intermediate in the synthesis of (αS,βR)-Bedaquiline (B119540), a diarylquinoline derivative that acts as a mycobacterial inhibitor . Bedaquiline shows promise as a potential drug in the treatment of tuberculosis .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the reaction of phenylpropionyl chloride with p-bromoaniline to obtain N-(4-bromophenyl) phenylacrylamide. This compound then undergoes a Vilsmeier-Haake reaction with phosphorus oxychloride and N, N-dimethylformamide to generate this compound .Molecular Structure Analysis
The molecular formula of this compound is C16H11BrClN . It has a molecular weight of 332.63 . The InChI code for this compound is 1S/C16H11BrClN/c17-14-6-7-15-12(10-14)9-13(16(18)19-15)8-11-4-2-1-3-5-11/h1-7,9-10H,8H2 .Chemical Reactions Analysis
This compound is an important intermediate in the synthesis of Bedaquiline, a potential drug for the treatment of tuberculosis . It can react with sodium methoxide in dry methanol to produce 3-benzyl-6-bromo-2-methoxyquinoline .Physical and Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3 . It has a boiling point of 435.9±40.0 °C at 760 mmHg . The compound is a light yellow to yellow powder or crystal . It has a flash point of 217.4±27.3 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
3-Benzyl-6-bromo-2-chloroquinoline is an important intermediate in synthesizing aryl quinoline compounds. A study by Zhou et al. (2022) focused on its synthesis and structural confirmation using techniques like FTIR, NMR, and mass spectrometry. Single crystals were analyzed using X-ray diffraction, and their molecular structures were calculated using density functional theory (DFT), showing consistency with the crystal structures. This research revealed some physicochemical properties of the compounds through molecular electrostatic potential and frontier molecular orbitals investigations (Zhou et al., 2022).
Antimicrobial and Antitubercular Activity
The antimycobacterial activity of this compound derivatives has been explored. Upadhayaya et al. (2009) synthesized and evaluated a series of these derivatives against Mycobacterium tuberculosis, finding that some compounds exhibited significant growth inhibition, suggesting their potential as antitubercular agents (Upadhayaya et al., 2009). Additionally, a study by Patel et al. (2006) explored the synthesis of newer quinazolinones and evaluated their antimicrobial activity, highlighting the biological significance of these compounds (Patel et al., 2006).
Antiviral and Cytotoxic Activities
The antiviral and cytotoxic activities of this compound derivatives have been investigated. For instance, Selvam et al. (2010) synthesized novel quinazolin-4(3H)-ones and evaluated their in vitro antiviral activity against HIV, HSV, and vaccinia viruses. They found that certain derivatives exhibited distinct antiviral activity, particularly against Herpes simplex and vaccinia viruses (Selvam et al., 2010).
Development of Anti-Tuberculosis Drugs
This compound has been instrumental in the development of new anti-tuberculosis drugs. A study by Omelkov et al. (2020) described the synthesis of derivatives of this compound, leading to the creation of Bedaqueline®, a novel anti-TB drug, highlighting its significance in pharmaceutical research (Omelkov et al., 2020).
Potential in Cancer Research
Ghanei et al. (2016) investigated derivatives of 2-chloroquinoline for their potential as human AKT1 inhibitors, an enzyme related to cancer complications. They synthesized and theoretically evaluated a series of derivatives, highlighting the biological importance of these compounds in cancer research (Ghanei et al., 2016).
Wirkmechanismus
Target of Action
It is known to be an intermediate in the synthesis of bedaquiline , a diarylquinoline derivative that acts as a mycobacterial inhibitor .
Mode of Action
As an intermediate in the synthesis of Bedaquiline , it may contribute to the overall mechanism of action of the final compound.
Biochemical Pathways
As an intermediate in the synthesis of bedaquiline , it may play a role in the pathways affected by this drug.
Result of Action
As an intermediate in the synthesis of Bedaquiline , it may contribute to the overall effects of the final compound.
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
3-Benzyl-6-bromo-2-chloroquinoline plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of bedaquiline . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to act as a mycobacterial inhibitor, which suggests its interaction with mycobacterial enzymes and proteins . The nature of these interactions involves binding to the active sites of these enzymes, thereby inhibiting their activity and preventing the growth of mycobacteria.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, its role as a mycobacterial inhibitor indicates that it can disrupt the normal metabolic processes of mycobacteria, leading to cell death. Additionally, it may affect the expression of genes involved in these metabolic pathways, further contributing to its inhibitory effects.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It binds to the active sites of mycobacterial enzymes, inhibiting their activity and preventing the synthesis of essential biomolecules required for mycobacterial growth. This inhibition leads to the disruption of metabolic processes and ultimately results in cell death. Additionally, this compound may induce changes in gene expression, further enhancing its inhibitory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under inert gas (nitrogen or argon) at 2-8°C . It may degrade over time, leading to a decrease in its inhibitory effects. Long-term studies in vitro and in vivo have shown that prolonged exposure to this compound can result in sustained inhibition of mycobacterial growth, although the extent of this inhibition may vary depending on the stability and degradation of the compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits mycobacterial growth without causing significant toxic or adverse effects . At higher doses, it may exhibit toxic effects, including damage to liver and kidney tissues. Threshold effects have been observed, where a certain dosage is required to achieve significant inhibition of mycobacterial growth, beyond which the inhibitory effects plateau or decrease due to toxicity.
Eigenschaften
IUPAC Name |
3-benzyl-6-bromo-2-chloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrClN/c17-14-6-7-15-12(10-14)9-13(16(18)19-15)8-11-4-2-1-3-5-11/h1-7,9-10H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXUDVNBDYIJHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(N=C3C=CC(=CC3=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70726806 | |
| Record name | 3-Benzyl-6-bromo-2-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
654655-68-2 | |
| Record name | 3-Benzyl-6-bromo-2-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What spectroscopic techniques were used to confirm the structure of 3-Benzyl-6-bromo-2-chloroquinoline?
A1: The researchers utilized a combination of spectroscopic techniques to confirm the structure of this compound. These techniques included Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance spectroscopy (1H NMR), carbon-13 nuclear magnetic resonance spectroscopy (13C NMR), and mass spectrometry. [] You can access the paper detailing this research here:
Q2: How does the computationally predicted structure of this compound compare to the experimentally determined crystal structure?
A2: Density functional theory (DFT) calculations were employed to predict the molecular structure of this compound. The study found that the DFT-optimized structure showed good agreement with the structure obtained through single-crystal X-ray diffraction. This consistency between computational modeling and experimental results strengthens the validity of both approaches in characterizing the molecule. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




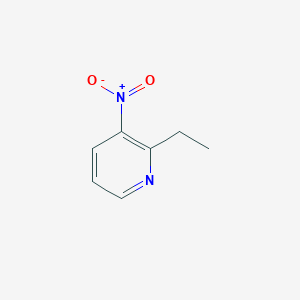
![2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B1442909.png)
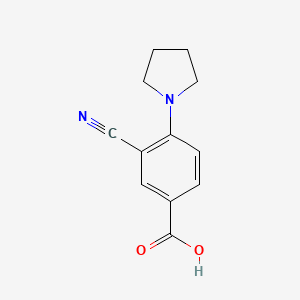
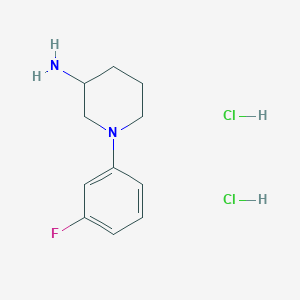
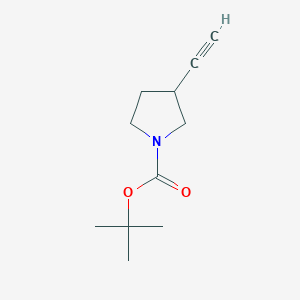
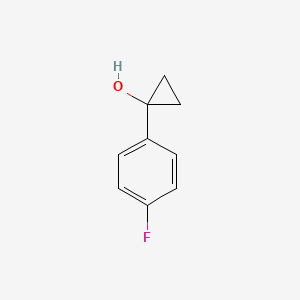
![N-[1-(1-benzofuran-2-yl)ethyl]-2-chloro-N-methylacetamide](/img/structure/B1442915.png)



